1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a chlorophenyl group, a methoxy-substituted pyrimidinyl group, and a urea linkage, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:
Formation of the Intermediate Amino Compound: The initial step often involves the reaction of 3-chloroaniline with 4-nitrophenyl isocyanate under controlled conditions to form an intermediate urea derivative.
Reduction and Substitution: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling with Pyrimidine Derivative: The final step involves coupling the reduced amine with 6-methoxy-2-methylpyrimidin-4-amine under conditions that facilitate the formation of the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes and signaling pathways.
Biological Research: The compound is used in studies investigating cell signaling, apoptosis, and other cellular processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Industrial Applications: It may be used in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to altered gene expression, cell cycle arrest, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-aminophenyl)urea: Lacks the methoxy and pyrimidinyl groups, making it less complex and potentially less effective in certain applications.
1-(4-Methoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea: Similar structure but with a methoxy group on the phenyl ring, which may alter its reactivity and biological activity.
Uniqueness
1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is unique due to its combination of a chlorophenyl group and a methoxy-substituted pyrimidinyl group, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-6-8-15(9-7-14)24-19(26)25-16-5-3-4-13(20)10-16/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTNJBROAPASRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.